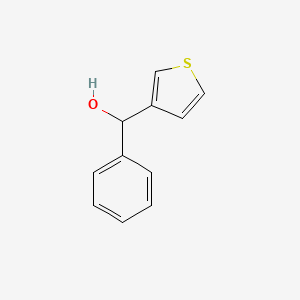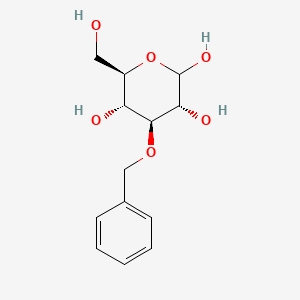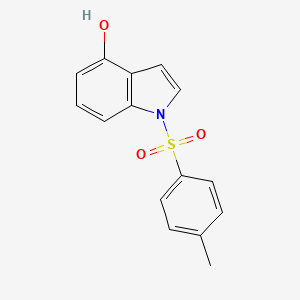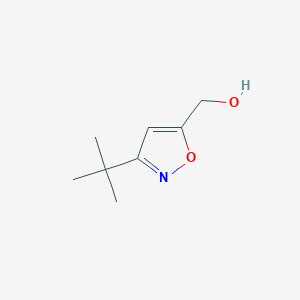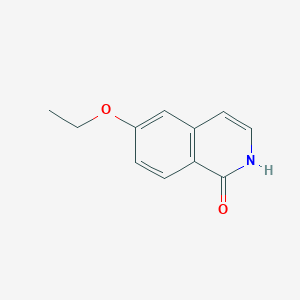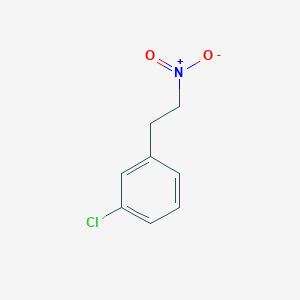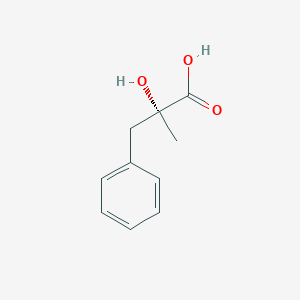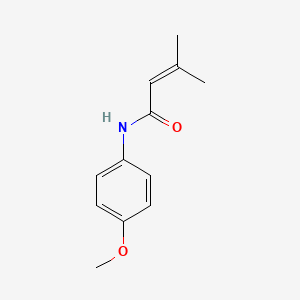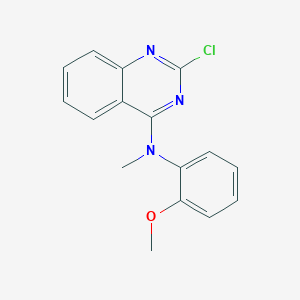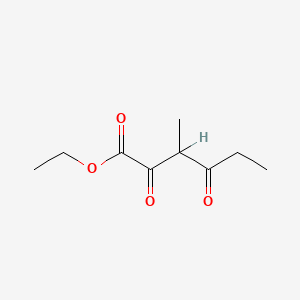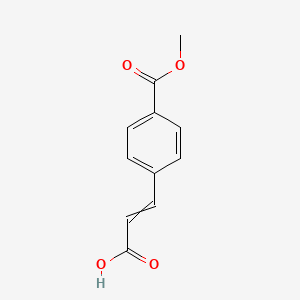
(E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid
Descripción general
Descripción
(E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a benzoic acid moiety substituted with a carboxyethenyl group and a methyl ester group. It is used in various scientific and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-(2-carboxyethenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(2-carboxyethenyl)benzoic acid.
Reduction: Formation of 4-(2-carboxyethenyl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors. The compound’s aromatic ring allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-(2-carboxyethenyl)-: Lacks the methyl ester group.
Benzoic acid, 4-(2-carboxyethenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Benzoic acid, 4-(2-carboxyethenyl)-, propyl ester: Contains a propyl ester group.
Uniqueness
(E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid is unique due to its specific ester group, which influences its reactivity and solubility. The presence of the methyl ester group can affect the compound’s interaction with biological targets and its overall stability.
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
3-(4-methoxycarbonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-7H,1H3,(H,12,13) |
Clave InChI |
PVHMYONDAPXJSB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,6,7,8-Tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B8788330.png)

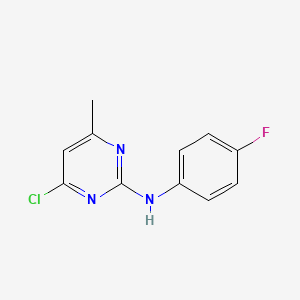
![3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-[2-(4-morpholinyl)ethoxy]-](/img/structure/B8788353.png)
